molecular formula C15H13NO5 B8727029 2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde

2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde

Cat. No.: B8727029
M. Wt: 287.27 g/mol
InChI Key: LTDCPGJYBBEHIM-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde (CAS 140404-83-7) is a synthetic aromatic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 . This molecule is characterized by a benzaldehyde core linked to a 4-nitrophenoxy group via an ethoxy spacer, making it a valuable multifunctional intermediate in organic and medicinal chemistry research. Its structure incorporates two key reactive sites: the aromatic aldehyde, which undergoes condensation reactions to form Schiff bases or serves as a precursor to other functional groups, and the nitroaromatic moiety, which can be reduced to an amine for further derivatization . Compounds featuring 4-nitrophenoxy ether linkages are frequently employed in synthetic chemistry; for instance, similar structures have been documented as key intermediates in the development of active pharmaceutical ingredients, such as antidiabetic drugs . The ethoxy chain provides flexibility and can influence the compound's physicochemical properties. Researchers primarily utilize this benzaldehyde derivative as a building block for the synthesis of more complex molecules, including potential ligands, polymers, and compounds with biological activity for experimental purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C15H13NO5/c17-11-12-3-1-2-4-15(12)21-10-9-20-14-7-5-13(6-8-14)16(18)19/h1-8,11H,9-10H2

InChI Key

LTDCPGJYBBEHIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of key structural analogs is summarized in Table 1:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
2-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde C₁₅H₁₃NO₅ 287.27 -NO₂, -OCH₂CH₂O- Not Reported High polarity, strong dipole interactions
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde C₁₆H₁₇NO₂ 255.31 Pyridine, -CH₂CH₃ Not Reported Basic nitrogen, coordination sites
4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde C₁₈H₁₈O₅ 314.33 Dual -CHO, -OCH₂CH₂OCH₂CH₂O- ~90 Extended ethoxy chain, planar packing
4-[2-(Dimethylamino)ethoxy]benzaldehyde C₁₁H₁₅NO₂ 193.24 -N(CH₃)₂ Not Reported Basic, increased water solubility
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 -OCH₃, morpholine Not Reported Cyclic amine, moderate polarity

Key Observations:

  • Electron Effects : The nitro group in the target compound enhances electrophilicity at the aldehyde, favoring condensation reactions (e.g., Schiff base formation) compared to electron-donating groups like -OCH₃ or -N(CH₃)₂ .
  • Melting Points : Compounds with extended ethoxy chains (e.g., C₁₈H₁₈O₅) exhibit lower melting points (~90°C) due to reduced crystallinity, while nitro derivatives likely have higher melting points due to dipole interactions .
  • Solubility: The dimethylamino group in C₁₁H₁₅NO₂ improves water solubility via protonation, whereas nitro derivatives are more soluble in polar organic solvents .

Crystallographic and Intermolecular Interactions

  • Target Compound: Predicted to form layered structures via C–H···O hydrogen bonds and nitro-group-mediated dipole interactions, similar to 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde, which packs into parallel layers (r.m.s. deviation = 0.017 Å) .
  • 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde: Exhibits a "W" conformation with dihedral angles of 78.31° between aromatic rings and intermolecular C–H···O bonds .

Preparation Methods

Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

The intermediate 2-(2-hydroxyethoxy)benzaldehyde is synthesized via Williamson ether synthesis:

  • Reagents : Salicylaldehyde and 2-bromoethanol.

  • Conditions : K₂CO₃ in DMF at 80°C for 3 hours.

  • Yield : >90% purity after recrystallization.

Coupling with 4-Nitrohalobenzene

The hydroxyl group of 2-(2-hydroxyethoxy)benzaldehyde reacts with 4-nitrohalobenzene (X = Cl, Br) under Ullmann conditions:

  • Catalyst : CuI/L-proline or Cu nanoparticles.

  • Base : K₃PO₄ or Cs₂CO₃.

  • Solvent : DMSO or DMF at 110–130°C.

  • Yield : 75–85%.

Key Data :

StepReagentsConditionsYieldPurity
2.1K₂CO₃, DMF80°C, 3h90%>95%
2.2CuI, K₃PO₄120°C, 24h82%98%

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables etherification under mild conditions, avoiding harsh bases:

Reaction Protocol

  • Substrates : 4-Nitrophenol and 2-(2-hydroxyethoxy)benzaldehyde.

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃.

  • Solvent : THF at 0–25°C.

  • Yield : 70–78%.

Advantages :

  • Stereospecific and avoids racemization.

  • Compatible with acid-sensitive groups.

Direct Alkylation of 4-Nitrophenol

A one-pot alkylation strategy simplifies synthesis:

Williamson Ether Synthesis

  • Reagents : 4-Nitrophenol, 2-(2-chloroethoxy)benzaldehyde, K₂CO₃.

  • Conditions : DMF at 80°C for 6 hours.

  • Yield : 68–72%.

Mechanistic Insight :
The nitro group’s electron-withdrawing effect reduces nucleophilicity, necessitating elevated temperatures.

Oxidation of Secondary Alcohols

Oxidation of 2-[2-(4-nitrophenoxy)ethoxy]benzyl alcohol offers an alternative route:

Oxidizing Agents

  • PCC (Pyridinium Chlorochromate) : CH₂Cl₂, 25°C, 12h (Yield: 65%).

  • Dess-Martin Periodinane : THF, 0°C to 25°C, 2h (Yield: 88%).

Challenges : Over-oxidation to carboxylic acids requires careful stoichiometry.

Comparative Analysis of Methods

MethodConditionsYieldScalabilityLimitations
UllmannHigh temp, Cu catalyst82%IndustrialCopper residue removal
MitsunobuMild, stoichiometric reagents75%Lab-scaleCostly reagents
WilliamsonSimple, one-pot70%ScalableLong reaction time
OxidationQuick88%ModerateSensitivity to over-oxidation

Q & A

Q. Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space GroupP2₁2₁2₁ (orthorhombic)
Unit Cell Dimensionsa = 4.440 Å, b = 11.469 Å, c = 31.276 Å
R Factor (F² > 2σ)0.047
wR Factor0.094
Torsion Angle (O–CH₂–CH₂–O)109.2°–110.3°

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time4–6 hours<6h: 80–85%
SolventDMF or THFDMF: 90% purity
CatalystGlacial Acetic Acid10–15% yield increase

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